molecular formula C6H6O3 B1675106 Levoglucosenone CAS No. 37112-31-5

Levoglucosenone

Cat. No. B1675106
CAS RN: 37112-31-5
M. Wt: 126.11 g/mol
InChI Key: HITOXZPZGPXYHY-UJURSFKZSA-N
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Description

Levoglucosenone is an organic compound with the formula [OCH2(CH)4CO2]. It is a pale yellow liquid and an unsaturated bicyclic ketone-diether formed from levoglucosan by loss of two molecules of water . It is a product of the acid-catalyzed pyrolysis of cellulose, D-glucose, and levoglucosan, and is of interest as a biofuel and biofeedstock .


Synthesis Analysis

Levoglucosenone is produced primarily via the pyrolysis of carbohydrates, particularly cellulose. It can be derived from biomass or other cellulosic materials including domestic/commercial waste paper . The compound is produced when cellulose is heated above 170 °C with sulfuric acid with various additives . The use of polar, aprotic solvents such as THF, γ-valerolactone and sulfolane has been found to improve pyrolytic yields .


Molecular Structure Analysis

Levoglucosenone possesses two chiral centers, a ketal and one α,β-unsaturated ketone moieties . The chirality at C1 and C5 in Levoglucosenone gives it advantages in stereoselective synthesis .


Chemical Reactions Analysis

Levoglucosenone is a precursor to a variety of compounds . It has been converted via well-established chemical processes into previously difficult-to-synthesize building blocks such as enantiopure butenolides, dihydropyrans, substituted cyclopropanes, deoxy-sugars and ribonolactones .


Physical And Chemical Properties Analysis

Levoglucosenone has a molecular weight of 126.11 g/mol . It is a yellow liquid with a density of 1.304 g/cm3 at 20 °C . Its boiling point is 231 °C .

Scientific Research Applications

Catalytic Production from Cellulose

Levoglucosenone production has been enhanced through the catalytic pyrolysis of cellulose, utilizing ionic liquids and clay catalysts to increase yield and selectivity. Studies demonstrate that mixing cellulose with certain ionic liquids can lead to high yields of LGO, with one study achieving near a 20% yield at 250 °C. The process benefits from the selective catalysis directed towards LGO formation and the prevention of char formation, making it an efficient method for LGO production. Similarly, microwave-assisted pyrolysis of cellulose in the presence of clays has been shown to significantly increase the yield of LGO, highlighting a novel, green approach to LGO production with potential applications in sustainable biorefinery processes (Kudo et al., 2011); (Doroshenko et al., 2019).

Mechanism of Formation

The formation mechanism of LGO during the pyrolysis of β-D-glucopyranose and cellobiose has been investigated using density functional theory (DFT). The studies indicate that levoglucosan is not an essential intermediate for LGO production. Instead, the most feasible pathways include sequential dehydration, hydrogen transfer, and enol-keto tautomerization steps, with the latter being the rate-determining step (Lu et al., 2014).

Applications in Chemical Synthesis

LGO serves as a valuable chiral platform chemical for the synthesis of biologically active compounds and other chemicals. It has been efficiently converted into optically pure compounds through sequences involving lipase-mediated Baeyer-Villiger oxidation, highlighting its potential as a starting material in the synthesis of pharmaceuticals and other value-added chemicals. These transformations underline the importance of LGO as a bio-based platform for drug discovery and the development of new bioactive entities (Flourat et al., 2015); (Camp & Greatrex, 2022).

Bio-refining and Environmental Applications

In the context of biorefining, LGO has been identified as a byproduct from waste streams, offering an unexpected opportunity to derive value from unconverted saccharides while simultaneously obtaining a cleaner lignin for further processing. This finding supports the sustainability of biorefineries by providing a method to produce LGO in a selective manner, thus enhancing the overall value derived from biomass (Bruyn et al., 2016).

Safety And Hazards

Levoglucosenone is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Levoglucosenone is a promising bio-renewable platform for the production of commodity chemicals . It is an excellent starting material for the synthesis of biologically active compounds, including those which have anti-cancer, anti-microbial or anti-inflammatory activity .

properties

IUPAC Name

(1S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4,6H,3H2/t4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITOXZPZGPXYHY-UJURSFKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)C(O1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=CC(=O)[C@H](O1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levoglucosenone

CAS RN

37112-31-5
Record name Levoglucosenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37112-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Anhydro-3,4-dideoxyhex-3-enopyran-2-ulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037112315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOGLUCOSENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N23SN1LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,410
Citations
MB Comba, Y Tsai, AM Sarotti… - European Journal of …, 2018 - Wiley Online Library
The need to find sustainable alternatives to reduce the dependence on fossil sources has led to significant research efforts on the conversion of biomass into platform chemicals. …
X Ma, N Anderson, LV White, S Bae… - Australian Journal of …, 2015 - CSIRO Publishing
Levoglucosenone (1), a compound that will soon be available in tonne quantities through the pyrolysis of acid-treated lignocellulosic biomass, has been converted into …
Number of citations: 25 www.publish.csiro.au
F Shafizadeh, RH Furneaux, TT Stevenson - Carbohydrate Research, 1979 - Elsevier
The role of the major variables in the pyrolytic production of levoglucosenone from acid-treated cellulose and paper has been established. Reduction, oxidation, acid- and base-…
Number of citations: 239 www.sciencedirect.com
Y Halpern, JP Hoppesch - The Journal of Organic Chemistry, 1985 - ACS Publications
… Levoglucosenone has attracted the attention of researchers … of levoglucosenone is indeed 126 and can be determined … for levoglucosenone and add an important proof to its identity. …
Number of citations: 13 pubs.acs.org
MS Miftakhov, FA Valeev… - Russian Chemical Reviews, 1994 - iopscience.iop.org
… concluded that it has the molecular formula C6H6O3 and is l,6-anhydro-3,4-dideoxy-PD-pyranosen-2-one 1, which was given the trivial name levoglucosenone. The structure of levoglucosenone …
Number of citations: 85 iopscience.iop.org
SH Krishna, DJ McClelland, QA Rashke… - Green …, 2017 - pubs.rsc.org
We have studied the hydrogenation of levoglucosenone (LGO) to dihydrolevoglucosenone (Cyrene), levoglucosanol (Lgol), and tetrahydrofurandimethanol (THFDM) and elucidated the …
Number of citations: 74 pubs.rsc.org
AM Sarotti, MM Zanardi… - Current Organic …, 2012 - ingentaconnect.com
… The main purpose of this review is to present a survey of the scientific literature on levoglucosenone chemistry to provide an up-to-date on different stereoselective synthetic strategies …
Number of citations: 106 www.ingentaconnect.com
B Hu, Q Lu, Y Wu, W Xie, M Cui, J Liu, C Dong… - Journal of Energy …, 2020 - Elsevier
The catalytic fast pyrolysis of cellulose impregnated with phosphoric acid (H 3 PO 4 ) offers a promising method for the selective production of levoglucosenone (LGO), a valuable …
Number of citations: 54 www.sciencedirect.com
AM Sarotti - Carbohydrate research, 2014 - Elsevier
A computational study was conducted to gain insight into the pyrolytic deformylations of levoglucosenone and isolevoglucosenone. Present B3LYP/6-31G ∗ and CBS-QB3 calculations …
Number of citations: 17 www.sciencedirect.com
F Cao, TJ Schwartz, DJ McClelland… - Energy & …, 2015 - pubs.rsc.org
Herein, we report an approach to produce levoglucosenone (LGO) from cellulose in yields up to 51% under mild reaction conditions (170–230 C; 5–20 mM H2SO4) using polar, aprotic …
Number of citations: 189 pubs.rsc.org

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